1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 4-chlorophenyl group linked to a piperidine ring via an ethyl chain, with a 2,5-dimethylphenyl sulfonyl substituent on the piperidine nitrogen.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-16-6-7-17(2)21(15-16)30(28,29)26-14-4-3-5-20(26)12-13-24-22(27)25-19-10-8-18(23)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREUXMFEELBAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial activity, enzyme inhibition, and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C19H24ClN3O2S. The structure features a piperidine ring with a sulfonyl group, which is known to enhance biological activity.
Antibacterial Activity
Research has indicated that compounds containing the 4-chlorophenyl and piperidine moieties exhibit significant antibacterial properties. In a study evaluating various synthesized derivatives, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it was found to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for selected derivatives were significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications.
| Compound ID | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| 7l | 2.14±0.003 | 21.25±0.15 |
| 7m | 0.63±0.001 | |
| 7n | 2.17±0.006 | |
| 7o | 1.13±0.003 |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors within microbial cells or human tissues. The presence of the sulfonyl group is critical for enhancing binding affinity and specificity towards target proteins .
Case Studies
In a notable case study, researchers synthesized a series of oxadiazole derivatives incorporating the piperidine framework, which included the target compound. The results indicated that these derivatives not only inhibited bacterial growth but also showed promise in reducing urease activity, suggesting potential applications in treating conditions like urinary tract infections .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS: 898415-09-3)
- Structure : Differs by replacing the 2,5-dimethylphenyl sulfonyl group with a 4-fluorophenyl sulfonyl moiety.
- Molecular Weight : 439.9 g/mol (vs. hypothetical ~455–465 g/mol for the target compound).
- Activity : Sulfonyl groups enhance binding to hydrophobic enzyme pockets; fluorophenyl groups improve metabolic stability compared to dimethylphenyl .
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea (CAS: 866017-91-6)
- Structure : Features a simpler 4-chlorophenyl sulfonyl group and an allyl substituent on the urea.
- Synthesis : Sulfonylation of piperidine derivatives (e.g., ethyl piperidin-3-carboxylate) with 4-chlorobenzenesulfonyl chloride, followed by urea coupling .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Structure : Contains a trifluoromethyl-chlorophenyl urea and a pyridinylmethylthio group.
- Activity : The trifluoromethyl group enhances lipophilicity and bioavailability, while the thioether linker improves membrane permeability compared to sulfonamides .
Functional Group Impact on Pharmacological Properties
Q & A
Q. What mechanistic studies are critical for elucidating its role in enzyme inhibition?
- Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isotope labeling (e.g., ¹⁸O-water) can track hydrolytic activity. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while site-directed mutagenesis identifies critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
